2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylbutenyl group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process. One common method involves the reaction of isoindole-1,3-dione with 4-phenylbut-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylbutenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione
- 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione
- 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione
Uniqueness
2-(4-Phenylbut-3-en-1-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and the presence of the phenylbutenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
143741-67-7 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-(4-phenylbut-3-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-15-11-4-5-12-16(15)18(21)19(17)13-7-6-10-14-8-2-1-3-9-14/h1-6,8-12H,7,13H2 |
InChI Key |
DORKDNPQZDMUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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